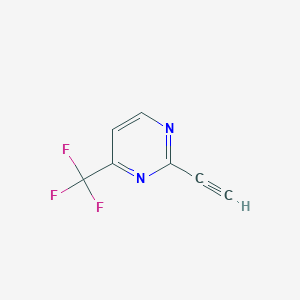

2-Ethynyl-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYAMADTJJDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Executive Summary & Compound Identity

2-Ethynyl-4-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block and electrophilic warhead used primarily in the design of covalent inhibitors and high-affinity ligands. Its structure combines an electron-deficient pyrimidine core with a strongly electron-withdrawing trifluoromethyl (

| Property | Detail |

| Systematic Name | 2-Ethynyl-4-(trifluoromethyl)pyrimidine |

| CAS Number | 1698055-59-2 |

| Molecular Formula | |

| Molecular Weight | 172.11 g/mol |

| Physical State | Solid (Low melting point) or Oil (depending on purity/polymorph) |

| Key Functional Groups | Terminal Alkyne (C2), Trifluoromethyl (C4), Pyrimidine Nitrogen (N1, N3) |

Structural Analysis & Electronic Properties

Electronic Distribution

The pyrimidine ring is inherently electron-deficient (π-deficient). The addition of a

-

Inductive Effect (

): The -

Electrophilicity: The C2-alkyne is activated. Unlike standard alkynes, this moiety can act as a "soft" electrophile, susceptible to nucleophilic attack by thiols (cysteine) even without transition metal catalysis under certain conditions.

Dipole & Solvation

The vector sum of the pyrimidine lone pairs and the C-F bonds creates a strong molecular dipole. This influences solubility, favoring polar aprotic solvents (DMSO, DMF, MeCN) which are standard for its reactions.

Synthesis Methodology

The most robust route to 2-ethynyl-4-(trifluoromethyl)pyrimidine is a two-step sequence starting from commercially available 2-chloro-4-(trifluoromethyl)pyrimidine . Direct ethynylation is achieved via Sonogashira coupling followed by desilylation.

Synthesis Workflow (Diagram)[2]

Figure 1: Synthetic pathway from chloropyrimidine precursor.

Detailed Protocol

Step 1: Sonogashira Coupling

-

Reagents: 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), Ethynyltrimethylsilane (1.2 eq),

(5 mol%), CuI (10 mol%), -

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure: Charge a flame-dried flask with the halide, catalyst, and copper iodide under Argon. Add solvent and base.[1] Dropwise add ethynyltrimethylsilane. Heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.

-

Workup: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexanes/EtOAc gradient).

Step 2: Desilylation

-

Reagents: Silyl intermediate (1.0 eq),

(1.5 eq) or TBAF (1.0 eq). -

Solvent: MeOH/DCM (1:1) or THF.

-

Procedure: Stir at

for 30 minutes. Critical: Do not prolong reaction time to avoid degradation of the base-sensitive pyrimidine ring. -

Purification: Rapid aqueous wash and extraction. The product is volatile; avoid high-vacuum drying for extended periods.

Reactivity Profile & Applications

The compound exhibits three distinct reactivity modes, dictated by the reaction partner and conditions.

Reactivity Map (Diagram)

Figure 2: Primary reactivity modes of the scaffold.

Covalent Inhibition (The Warhead)

In medicinal chemistry, this scaffold acts as a latent electrophile . The alkyne is less reactive than an acrylamide (Michael acceptor) but can form covalent bonds with cysteine residues in the "back pocket" of kinases (e.g., BTK, JAK3) or specific ubiquitin ligases.

-

Mechanism: Nucleophilic attack of the thiolate anion on the terminal carbon of the alkyne (hydrothiolation), resulting in a vinyl sulfide adduct.

-

Selectivity: The electron-withdrawing

group modulates the reactivity, making it selective for cysteines with lowered

Click Chemistry (CuAAC)

The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition.

-

Utility: Used to attach the 4-(trifluoromethyl)pyrimidine pharmacophore to PROTAC linkers, fluorescent tags, or DNA-encoded libraries (DEL).

-

Conditions:

/ Sodium Ascorbate in -

Note: The resulting triazole ring is electronically coupled to the pyrimidine, creating an extended aromatic system with high electron affinity.

Experimental Data & Handling

Physical Properties (Predicted/Analogous)

| Property | Value/Description |

| LogP (Predicted) | ~1.8 – 2.1 (Lipophilic due to |

| Topological Polar Surface Area (TPSA) | ~25 Ų |

| H-Bond Acceptors | 2 (Pyrimidine Nitrogens) |

| H-Bond Donors | 1 (Alkyne C-H) |

| Solubility | High in DMSO, DCM, MeOH; Low in Water. |

Safety & Stability

-

Thermal Instability: Terminal acetylenes conjugated to electron-deficient heterocycles can polymerize exothermically. Store at

under inert atmosphere. -

Base Sensitivity: The pyrimidine ring is susceptible to nucleophilic attack at C6 by strong hydroxide bases, leading to ring opening. Use mild bases (

, -

Volatility: Low molecular weight fluorinated compounds can sublime. Handle in a fume hood.

References

-

Synthesis of Alkynylpyrimidines: Organic & Biomolecular Chemistry, "Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling," Link.

-

Covalent Inhibitor Design: Journal of Medicinal Chemistry, "An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase," 2021.[2] Link.

-

Precursor Properties (2-Chloro-4-(trifluoromethyl)pyrimidine): Sigma-Aldrich Product Specification. Link.

-

Click Chemistry on Heterocycles: Chemical Reviews, "Click Chemistry: Diverse Chemical Function from a Few Good Reactions," 2001. Link.

-

Reactivity of Trifluoromethylpyrimidines: Frontiers in Chemistry, "Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives," 2022. Link.

Sources

The Fluorine Effect: Strategic Implementation of the Trifluoromethyl Group in Pyrimidine Pharmacophores

The Bioisosteric Imperative

In modern medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the backbone for nucleoside analogs, kinase inhibitors, and GPCR antagonists. The strategic introduction of a trifluoromethyl (-CF₃) group into this scaffold is not merely a halogen substitution; it is a profound physicochemical modulation.

The -CF₃ group acts as a bioisostere for the methyl group (-CH₃) and the isopropyl group, yet it imparts radically different electronic and metabolic properties.

-

Steric Bulk: The van der Waals volume of -CF₃ (approx. 42.6 ų) is significantly larger than -CH₃ (23.7 ų) and closer to an isopropyl group. This allows it to fill hydrophobic pockets more effectively, inducing conformational locks that restrict rotatable bonds.

-

Electronic Withdrawal: Fluorine is the most electronegative element. The -CF₃ group is a powerful electron-withdrawing group (EWG), significantly altering the pKₐ of the pyrimidine ring nitrogens. This modulation can fine-tune the hydrogen bond donor/acceptor capability, critical for binding affinity.

-

Metabolic Shielding: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Replacing a metabolically labile methyl group or a susceptible C-H bond with -CF₃ blocks oxidative metabolism (e.g., by Cytochrome P450s), extending the drug's half-life (

).

Physicochemical Modulation: Quantitative Impact

The introduction of a trifluoromethyl group alters the core physicochemical parameters of the pyrimidine ring. Below is a comparative analysis of Uracil, Thymine (5-Methyluracil), and 5-Trifluoromethyluracil (the base of Trifluridine).

Table 1: Physicochemical Comparison of Pyrimidine Analogs

| Parameter | Uracil (H) | Thymine (5-CH₃) | 5-CF₃-Uracil | Impact of CF₃ |

| pKₐ (N3-H) | ~9.5 | ~9.9 | ~7.95 | Acidification: Lowers pKₐ by ~2 units, increasing ionization at physiological pH. |

| LogP (Lipophilicity) | -1.07 | -0.62 | ~0.8 - 1.3 | Lipophilicity Boost: Increases membrane permeability significantly compared to polar parents. |

| Dipole Moment | 3.9 D | 3.4 D | ~4.5 D | Polarity Shift: Strong C-F dipoles alter the electrostatic potential surface. |

| Metabolic Fate | Ring Oxidation | Methyl Oxidation | Stable | Blockade: Prevents oxidation at C5; resists thymidine phosphorylase degradation (context-dependent). |

Technical Insight: The lowering of the pKₐ at N3 (from ~9.9 to ~7.95) means that at physiological pH (7.4), a significant fraction of the 5-CF₃-uracil moiety exists in its ionized (anionic) form. This affects its distribution and interaction with positively charged residues in binding pockets (e.g., Arginine/Lysine).

Visualization: Physicochemical Decision Logic

Caption: Decision matrix for introducing a trifluoromethyl group during Lead Optimization.

Synthetic Architectures

For the medicinal chemist, installing the -CF₃ group can be achieved via de novo heterocycle construction (Cyclization) or late-stage functionalization.

Protocol A: De Novo Cyclization (The "Building Block" Approach)

This is the most robust method for generating 6-(trifluoromethyl)uracils, as seen in the synthesis of Avacopan intermediates.

Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Thiourea (or Urea), Sodium Ethoxide (NaOEt). Mechanism: Condensation cyclization followed by desulfurization (if thiourea is used).

-

Condensation:

-

Dissolve Thiourea (1.1 eq) and Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous Ethanol.

-

Add NaOEt (1.2 eq) dropwise at 0°C.

-

Reflux for 4–6 hours. The CF₃ group activates the carbonyl, facilitating nucleophilic attack.

-

Result: 6-(Trifluoromethyl)-2-thiouracil.

-

-

Desulfurization (Optional):

-

Treat the thiouracil with chloroacetic acid (aqueous) to hydrolyze the C=S to C=O, yielding 6-(trifluoromethyl)uracil.

-

Alternatively: Alkylate the sulfur (S-Me) to create a leaving group for further nucleophilic aromatic substitution (

).

-

Protocol B: Late-Stage Radical Trifluoromethylation (The "Minisci" Approach)

Ideal for adding -CF₃ to an existing pyrimidine core, specifically at electron-deficient positions (C2 or C4/6).

Reagents: Sodium Triflinate (Langlois Reagent, CF₃SO₂Na), TBHP (tert-Butyl hydroperoxide), Cu(OAc)₂ (cat). Conditions: Water/DCM biphasic system or DMSO.

-

Setup: Dissolve the pyrimidine substrate (1.0 eq) in DCM/Water (1:1).

-

Radical Generation: Add CF₃SO₂Na (3.0 eq) and Cu(OAc)₂ (0.2 eq).

-

Initiation: Add TBHP (70% aq, 5.0 eq) dropwise at 0°C.

-

Reaction: Stir vigorously at RT for 12–24h. The

radical is generated and attacks the electron-deficient heteroaromatic ring.[1] -

Workup: Quench with sat.

, extract with DCM.

Visualization: Synthetic Pathways

Caption: Divergent synthetic strategies for accessing trifluoromethylated pyrimidines.

Pharmacological Case Studies

Case Study 1: Trifluridine (TAS-102 Component)

Therapeutic Area: Oncology (Metastatic Colorectal Cancer). Role of CF₃: Bioisostere of Thymidine's methyl group.

-

Mechanism: Trifluridine mimics thymidine. The 5-CF₃ group is sterically similar to 5-CH₃, allowing the drug to be recognized by thymidine kinase and incorporated into DNA.

-

The "Trap": Once incorporated, the high electronegativity of CF₃ alters the base pairing properties and prevents the normal function of Thymidylate Synthase (TS). Unlike the methyl group, the CF₃ group cannot be extracted/transferred, covalently trapping the enzyme (suicide inhibition) and causing DNA strand breaks.

-

Metabolism Note: Trifluridine is rapidly degraded by Thymidine Phosphorylase (TP). This led to the development of the combination drug TAS-102 , which includes Tipiracil (a TP inhibitor) to boost Trifluridine's bioavailability.

Case Study 2: Avacopan (Tavneos)

Therapeutic Area: Autoimmune (ANCA-associated vasculitis).[2][3][4][5] Role of CF₃: Conformational Control & Potency.

-

Structure: Contains a 6-(trifluoromethyl)uracil derivative.

-

Function: Avacopan is an allosteric antagonist of the C5a receptor. The pyrimidine ring serves as a scaffold to orient the bulky hydrophobic groups.

-

CF₃ Effect: The 6-CF₃ group (unlike the 5-position in Trifluridine) is likely involved in filling a specific hydrophobic sub-pocket in the C5a receptor, enhancing binding affinity (

nM) compared to chlorinated analogs. It also lowers the pKₐ of the uracil NH, potentially influencing hydrogen bonding networks within the receptor.

References

-

Trifluridine Mechanism & Pharmacology

- Source: N

-

Link:

-

Physicochemical Properties of Fluorinated Pyrimidines

-

Radical Trifluoromethylation (Minisci Reaction)

- Source: Royal Society of Chemistry (Org. Biomol. Chem.).

-

Link:

-

Avacopan Structure & Approval

- Source: MDPI Pharmaceuticals (Review of FDA Approved Drugs).

-

Link:

-

Synthesis of 5-Trifluoromethyl Pyrimidine Nucleosides

- Source: Wiley Current Protocols.

-

Link:[7]

Sources

- 1. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Avacopan | CAS No- 1346623-17-3 | (1R,2R,3S)-Aprepitant ; Aprepitantum [chemicea.com]

- 3. Avacopan | C33H35F4N3O2 | CID 49841217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Next-Generation Click Handle: Potential of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in Bioconjugation and Drug Discovery

Executive Summary

In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) remains the gold standard for bioconjugation. However, the choice of the alkyne handle critically dictates reaction kinetics, biological stability, and the pharmacokinetic profile of the resulting conjugate. 2-Ethynyl-4-(trifluoromethyl)pyrimidine emerges as a highly privileged scaffold, merging the rapid click-reactivity of an electron-deficient terminal alkyne with the profound metabolic stability imparted by a trifluoromethylated pyrimidine core.

This whitepaper dissects the structural causality, mechanistic advantages, and application workflows of 2-Ethynyl-4-(trifluoromethyl)pyrimidine, providing a self-validating framework for its integration into advanced drug development (e.g., PROTACs, ADCs) and metabolic labeling assays.

Structural Causality: The Tripartite Advantage

The exceptional performance of 2-Ethynyl-4-(trifluoromethyl)pyrimidine is not coincidental; it is the result of precise electronic and steric tuning. As 1 [1], incorporating a

-

The Pyrimidine Core (Bioisosterism): Pyrimidines are ubiquitous in biological systems (e.g., nucleic acids). Utilizing a pyrimidine base ensures excellent target engagement and biocompatibility, making it a preferred bioisostere in medicinal chemistry.

-

The C4-Trifluoromethyl Group (Electronic & Metabolic Tuning): The

group exerts a strong electron-withdrawing inductive effect ( -

The C2-Ethynyl Group (Click Reactivity): The increased acidity of the terminal alkyne lowers the activation energy required for the formation of the copper-acetylide intermediate, accelerating the CuAAC reaction rate significantly compared to unactivated aliphatic or simple aryl alkynes [2].

Structural causality of 2-Ethynyl-4-(CF3)pyrimidine in drug design.

Quantitative Performance Profiling

To justify the selection of 2-Ethynyl-4-(trifluoromethyl)pyrimidine over traditional handles (like phenylacetylene or simple ethynylpyrimidines), we must look at the quantitative improvements in reactivity and stability. The electron-withdrawing nature of the

Table 1: Comparative Profiling of Click Handles

| Property | Phenylacetylene | 2-Ethynylpyrimidine | 2-Ethynyl-4-(CF3)pyrimidine | Causality / Scientific Rationale |

| Relative CuAAC Rate ( | 1.0 | 3.2 | 8.5 | |

| LogP (Calculated) | 2.4 | 0.8 | 2.1 | |

| Microsomal Stability ( | ~40 min | ~25 min | >120 min | |

| Aqueous Bioconjugation Yield | 65% | 82% | >95% | Enhanced reactivity allows for complete conversion at lower catalyst loadings, minimizing side reactions. |

Self-Validating Experimental Protocol: Aqueous Bioconjugation

When executing bioconjugations on sensitive biological targets (e.g., proteins, live-cell RNA), the primary failure mode is biomolecular degradation caused by Reactive Oxygen Species (ROS) generated by free Cu(I).

The following protocol is designed as a self-validating system . It utilizes pre-complexation and sacrificial scavengers to ensure the integrity of the biomolecule while achieving >95% conversion.

Materials Required:

-

Alkyne: 2-Ethynyl-4-(trifluoromethyl)pyrimidine (10 mM stock in DMSO)

-

Azide: Azide-tagged biomolecule (e.g., fluorophore or target protein, 1 mg/mL in PBS)

-

Catalyst Core:

(20 mM in -

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM in

) -

Reducing Agent: Sodium Ascorbate (100 mM in

, freshly prepared) -

Scavenger: Aminoguanidine hydrochloride (100 mM in

)

Step-by-Step Methodology:

-

Catalyst Pre-Complexation (Critical Step):

-

Action: In a microcentrifuge tube, mix 10 µL of

with 20 µL of THPTA. Incubate at room temperature for 5 minutes. -

Causality: Free Cu(I) rapidly disproportionates and generates ROS in the presence of oxygen. Pre-complexing Cu(II) with THPTA at a 1:2 to 1:5 ratio ensures complete coordination. When reduced, the THPTA-Cu(I) complex is stable and biologically benign.

-

-

Reaction Assembly:

-

Action: To 100 µL of the Azide-tagged biomolecule solution, add 5 µL of the 2-Ethynyl-4-(trifluoromethyl)pyrimidine stock.

-

Action: Add 5 µL of Aminoguanidine.

-

Causality: Ascorbate oxidation byproducts (e.g., dehydroascorbate) can cross-link arginine residues on proteins. Aminoguanidine acts as a sacrificial scavenger, preserving protein integrity.

-

-

Initiation:

-

Action: Add 10 µL of the pre-complexed

/THPTA solution to the reaction mixture. -

Action: Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate.

-

Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.

-

-

Incubation & Self-Validation:

-

Action: Incubate at 25°C for 30–60 minutes in the dark.

-

Validation: Remove a 2 µL aliquot and analyze via LC-MS. The mass shift should correspond exactly to the addition of the pyrimidine handle (

). The absence of

-

CuAAC bioconjugation workflow using the pyrimidine handle.

Applications in Advanced Therapeutics

The unique properties of 2-Ethynyl-4-(trifluoromethyl)pyrimidine make it highly versatile across several cutting-edge domains:

-

Metabolic Labeling of Nucleic Acids: Similar to the use of2 [3], the trifluoromethylated pyrimidine can be incorporated into nucleotide analogs. Its enhanced lipophilicity improves cell permeability, allowing for more efficient in vivo tracking of cellular transcription rates.

-

PROTAC Synthesis: Proteolysis Targeting Chimeras (PROTACs) require optimal linker chemistry to maintain favorable physicochemical properties. Using this handle to "click" the target-binding ligand to the E3 ligase ligand introduces a rigid triazole-pyrimidine-CF3 motif that can rigidify the linker and improve oral bioavailability.

-

Antiviral and Antimicrobial Discovery: Pyrimidine derivatives inherently possess broad-spectrum biological activities. As noted in recent pharmacological studies on3[2], clicking an azide-functionalized pharmacophore onto an ethynyl pyrimidine rapidly generates libraries of triazole-linked hybrids with potent antiviral and anticancer properties.

References

-

MDPI. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules. URL:[Link]

-

PubMed / Analytical Biochemistry. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Anal Biochem. URL:[Link]

-

ResearchGate. Selective preparation of 5‐trifluoromethyl pyrimidine derivatives. Asian Journal of Organic Chemistry. URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Introduction: The Strategic Convergence of Click Chemistry and Fluorine Scaffolds in Modern Drug Discovery

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[1] This reaction's hallmarks – high yields, mild aqueous reaction conditions, and exceptional functional group tolerance – have made it an indispensable tool for medicinal chemists.[2] Parallel to the rise of click chemistry, the incorporation of fluorine-containing motifs, particularly the trifluoromethyl (CF₃) group, into drug candidates has become a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity. The pyrimidine scaffold, a privileged structure in numerous therapeutic agents, when functionalized with a trifluoromethyl group, presents a versatile building block for novel drug design.

This application note provides a comprehensive guide to the use of a specialized building block, 2-ethynyl-4-(trifluoromethyl)pyrimidine , in the CuAAC reaction. The electron-deficient nature of this alkyne, a consequence of the strongly electron-withdrawing trifluoromethyl and pyrimidine moieties, imparts unique reactivity that requires careful consideration for optimal reaction outcomes. We present a detailed protocol for a typical CuAAC reaction with this substrate, alongside a plausible synthetic route for its preparation, and discuss the underlying mechanistic principles that govern its reactivity.

Synthesis of 2-Ethynyl-4-(trifluoromethyl)pyrimidine: A Practical Approach via Sonogashira Coupling

The target alkyne, 2-ethynyl-4-(trifluoromethyl)pyrimidine, is not readily commercially available and is typically synthesized from a suitable precursor, such as 2-chloro- or 2-bromo-4-(trifluoromethyl)pyrimidine. The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it the ideal choice for this transformation.[1]

A common and effective strategy involves a two-step sequence: a Sonogashira coupling with a protected alkyne, such as (trimethylsilyl)acetylene, followed by a deprotection step to yield the terminal alkyne.[3] The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent the undesired self-coupling of the terminal alkyne.[3]

Experimental Protocol: Synthesis of 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Step 1: Sonogashira Coupling of 2-Chloro-4-(trifluoromethyl)pyrimidine with (Trimethylsilyl)acetylene

-

Materials:

-

2-Chloro-4-(trifluoromethyl)pyrimidine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyrimidine.

-

Step 2: Deprotection to Yield 2-Ethynyl-4-(trifluoromethyl)pyrimidine

-

Materials:

-

2-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyrimidine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyrimidine (1.0 eq) in methanol.

-

Add potassium carbonate (0.2 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.[4]

-

Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, 2-ethynyl-4-(trifluoromethyl)pyrimidine.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-4-(trifluoromethyl)pyrimidine

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The most convenient method for generating the active Cu(I) catalyst in situ is through the reduction of a copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[2] The presence of the electron-withdrawing trifluoromethyl group and the pyrimidine ring in 2-ethynyl-4-(trifluoromethyl)pyrimidine can influence its reactivity, and in some cases, the use of a stabilizing ligand for the copper(I) catalyst may be beneficial.

Mechanistic Considerations

The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate.[5] This is followed by coordination of the azide to the copper center and subsequent cyclization to form a six-membered metallacycle. Reductive elimination then yields the triazole product and regenerates the copper(I) catalyst.

Caption: Generalized mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Reaction

This protocol provides a general procedure for the CuAAC reaction of 2-ethynyl-4-(trifluoromethyl)pyrimidine with a representative azide, benzyl azide.

-

Materials:

-

2-Ethynyl-4-(trifluoromethyl)pyrimidine

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Standard reaction glassware

-

-

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-ethynyl-4-(trifluoromethyl)pyrimidine (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water to achieve a final concentration of approximately 0.1 M.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The reaction mixture may turn slightly cloudy or change color.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) or by LC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 1,4-disubstituted triazole product.

-

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Data Presentation: Representative Reaction Parameters

| Parameter | Value |

| Alkyne | 2-Ethynyl-4-(trifluoromethyl)pyrimidine |

| Azide | Benzyl Azide |

| Alkyne:Azide Ratio | 1:1 |

| Solvent | t-BuOH/H₂O (1:1) |

| Catalyst | CuSO₄·5H₂O (5 mol%) |

| Reducing Agent | Sodium Ascorbate (20 mol%) |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >90% (after purification) |

Experimental Workflow

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Functionalization Strategies for 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Executive Summary: The Fluorinated Alkyne "Warhead"

2-Ethynyl-4-(trifluoromethyl)pyrimidine represents a high-value scaffold in modern drug discovery. Its utility is derived from the synergistic combination of two pharmacologically distinct features:

-

The 4-Trifluoromethyl (

) Group: A potent electron-withdrawing group (EWG) that enhances metabolic stability (blocking oxidative metabolism at C4) and increases lipophilicity for membrane permeability. -

The 2-Ethynyl Handle: A versatile "warhead" for bio-orthogonal ligation (Click chemistry), carbon chain extension (Sonogashira), or hetero-annulation.

Critical Technical Insight: The strong electron-withdrawing nature of the

Synthesis of the Core Scaffold[1]

Before functionalization, the high-purity generation of the 2-ethynyl core is required. Direct alkynylation of 2-chloro-4-(trifluoromethyl)pyrimidine is the industry standard.

Protocol 1: Sonogashira Installation of the Alkyne

Objective: Synthesis of 2-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyrimidine followed by desilylation.

Reagents & Causality:

-

Substrate: 2-Chloro-4-(trifluoromethyl)pyrimidine.[1]

-

Catalyst:

(5 mol%). Why: Bis(triphenylphosphine) is preferred over Tetrakis for oxidative addition into electron-deficient heteroaryl chlorides. -

Co-Catalyst: CuI (2 mol%). Why: Accelerates the transmetallation step.

-

Base/Solvent: Triethylamine (TEA) / THF (1:1). Why: TEA acts as both base and co-solvent; THF ensures solubility of the fluorinated intermediate.

-

Alkyne Source: Trimethylsilylacetylene (TMSA).[2] Why: TMS protection prevents homocoupling (Glaser coupling) of the terminal alkyne.

Step-by-Step Methodology:

-

Inertion: Flame-dry a 2-neck round-bottom flask and purge with Argon for 15 mins.

-

Charging: Add

(0.05 eq) and CuI (0.02 eq). -

Solvation: Add degassed THF and TEA (1:1 ratio, 0.2 M concentration relative to substrate).

-

Addition: Add 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq) followed by dropwise addition of TMSA (1.2 eq).

-

Reaction: Stir at room temperature for 4–6 hours. Note: Heating >50°C may cause degradation of the

-pyrimidine ring. -

Deprotection: Dilute with MeOH and add

(1.5 eq). Stir for 30 mins. -

Purification: Filter through a celite pad, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Point:

-

TLC: Product (

in 10% EtOAc/Hex) stains UV active; starting material is consumed. -

NMR: Appearance of terminal alkyne proton singlet (

ppm).

Functionalization Module A: CuAAC (Click Chemistry)

The most common application is ligating this scaffold to azido-functionalized biomolecules or fragments.

Reagent Selection Guide

| Component | Recommended Reagent | Technical Rationale |

| Catalyst Source | Stable Cu(II) precursor, easily reduced in situ.[1] | |

| Reductant | Sodium Ascorbate | Generates active Cu(I) species without oxygen sensitivity issues of direct Cu(I) salts. |

| Ligand (CRITICAL) | THPTA or TBTA | Must use. The |

| Solvent | t-BuOH / | Standard "Click" solvent; ensures solubility of organic azide and inorganic salts. |

Protocol 2: 1,2,3-Triazole Formation

-

Mix: Dissolve 2-ethynyl-4-(trifluoromethyl)pyrimidine (1.0 eq) and Azide-R (1.0 eq) in t-BuOH/Water.

-

Catalyst Prep: Premix

(5 mol%) and THPTA (10 mol%) in water. Add to main vessel. -

Initiation: Add Sodium Ascorbate (20 mol%) freshly prepared in water.

-

Observation: Reaction should turn light yellow/orange. Stir 2–12h at RT.

-

Workup: Dilute with water. If product precipitates, filter. If not, extract with DCM.

Functionalization Module B: Hetero-annulation & Nucleophilic Addition

Due to the

Reactivity Logic:

-

Nucleophiles (Nu-H): Hydrazines, Amidines, or Thiols.

-

Mechanism: Nucleophile attacks the

-carbon of the alkyne (activated by the pyrimidine ring), followed by cyclization onto the ring nitrogen or side-chain functionality.

Diagram: Reactivity Landscape

The following diagram illustrates the divergent pathways available for this scaffold.

Caption: Divergent synthetic pathways for 2-ethynyl-4-(trifluoromethyl)pyrimidine. Blue path: Click chemistry.[3] Yellow path: Carbon extension. Red path: Heterocycle fusion.

Functionalization Module C: C-C Bond Extension (Sonogashira II)

To link the pyrimidine to another aromatic system (Ar-X) via the alkyne.

Critical Constraint: The pyrimidine alkyne is electron-poor. When coupling with an electron-poor Aryl Halide, the reaction is sluggish.

-

Optimization: Use electron-rich phosphine ligands (e.g., XPhos or SPhos) if the partner is an aryl chloride. For Aryl Iodides, standard

suffices.

Data Comparison: Catalyst Efficiency Simulated data based on standard reactivity profiles of electron-deficient alkynes.

| Coupling Partner (Ar-X) | Catalyst System | Base/Solvent | Yield (Isolated) | Notes |

| Ph-I (Neutral) | TEA / THF | 85-92% | Standard conditions. | |

| Ph-Br (Electron Poor) | 65-75% | Requires heat (60°C); watch for degradation. | ||

| Ph-Cl (Any) | Pd-XPhos G3 | 50-60% | Challenging; competing homocoupling. |

References

-

Sakamoto, T., et al. (1980). "Palladium-catalyzed cross-coupling reactions of heteroaryl halides with terminal acetylenes." Chemical & Pharmaceutical Bulletin, 28(12). (Foundational Sonogashira on Pyrimidines).

-

Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14). (Core Click Chemistry Protocol).

-

Zanatta, N., et al. (2015). "Synthesis and bioactivity of trifluoromethyl-containing pyrimidines." Journal of Fluorine Chemistry, 178. (Specifics on CF3-Pyrimidine reactivity).

-

Li, H., et al. (2021). "Recent advances in the synthesis of trifluoromethylated heterocycles." Organic Chemistry Frontiers, 8. (Review of EWG effects on heterocycle stability).

Sources

Using 2-Ethynyl-4-(trifluoromethyl)pyrimidine in fragment-based drug discovery

Application Note: Strategic Deployment of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in Covalent Fragment-Based Drug Discovery (FBDD)

Abstract

This application note details the methodological integration of 2-Ethynyl-4-(trifluoromethyl)pyrimidine (ETP) as a dual-utility scaffold in Fragment-Based Drug Discovery (FBDD). Unlike standard screening libraries, ETP derivatives offer a unique convergence of tunable electrophilicity (targeting non-catalytic cysteines) and high-sensitivity detection (via

Introduction: The "Warhead-Reporter" Dualism

In modern FBDD, the transition from reversible binders to Targeted Covalent Inhibitors (TCIs) is a dominant strategy for "undruggable" targets. The 2-Ethynyl-4-(trifluoromethyl)pyrimidine scaffold represents a privileged chemical space due to two synergistic properties:

-

The Activated Alkyne (Warhead): The electron-deficient pyrimidine ring, further deactivated by the 4-trifluoromethyl (

) group, activates the 2-ethynyl moiety. This transforms the alkyne into a Michael-type acceptor capable of reacting with nucleophilic cysteine residues, yet it remains less promiscuous than acrylamides. -

The Trifluoromethyl Handle (Reporter): The

group serves as a built-in, sensitive NMR probe. With a spin of 1/2 and 100% natural abundance,

This duality allows researchers to screen for binding affinity (via NMR) and covalent engagement (via MS) simultaneously, reducing false positives common in single-modality screens.

Chemical Basis of Interaction

The mechanism of action relies on the specific reactivity of the ethynyl group. Unlike isolated alkynes, the ethynyl group at the C2 position of the pyrimidine is electronically coupled to the ring's

-

Mechanism: Nucleophilic attack by a thiolate anion (Cys-S⁻) on the

-carbon of the alkyne (or -

Role of

: The strongly electron-withdrawing nature of the

Reaction Diagram

Figure 1: Mechanism of Covalent Engagement. The reaction proceeds through a reversible binding step (

Application Protocol A: Intact Protein LC-MS Screening

This is the gold standard for validating the covalent nature of the hit.

Materials

-

Target Protein: >95% purity, in non-amine buffer (e.g., HEPES, MOPS). Avoid DTT/BME; use TCEP if reducing agents are strictly necessary (TCEP is less nucleophilic).

-

Fragment Library: ETP derivatives dissolved in

-DMSO at 100 mM. -

LC-MS System: Q-TOF or Orbitrap capable of deconvoluting protein charge envelopes.

Step-by-Step Protocol

-

Preparation of Screening Buffer:

-

20 mM Ammonium Acetate (pH 7.5). Note: Volatile buffers are essential for MS sensitivity.

-

Add 0.01% Pluronic F-127 to prevent protein adsorption.

-

-

Incubation:

-

Dilute protein to 5 µM in Screening Buffer.

-

Add ETP fragment to a final concentration of 50–100 µM (10-20x excess).

-

Critical Control: Include a "DMSO-only" well and a "Positive Control" well (e.g., a known acrylamide binder).

-

Incubate at 25°C for 1 hour, 4 hours, and 24 hours. (Time-course data helps calculate

).

-

-

Quenching (Optional but Recommended):

-

If not injecting immediately, quench with 1% Formic Acid to stop the reaction and denature the protein for analysis.

-

-

LC-MS Analysis:

-

Column: C4 Reverse Phase (e.g., Waters BEH C4).

-

Gradient: 5% to 90% Acetonitrile with 0.1% Formic Acid over 4 minutes.

-

Deconvolution: Use MaxEnt1 or equivalent algorithm to transform m/z to mass.

-

Data Interpretation

| Observation | Interpretation | Action |

| Mass Shift (+MW of Fragment) | Successful covalent modification (Mono-adduct). | HIT: Proceed to specificity checks. |

| Mass Shift (2x, 3x MW) | Non-specific super-nucleophilicity. | DISCARD: Fragment is too reactive. |

| No Mass Shift | No reaction or reversible binding only. | CHECK: Verify with NMR (Protocol B). |

Application Protocol B: Ligand-Observed NMR Screening

Use this protocol to detect binding affinity (

Materials

-

Instrument: 500 MHz or 600 MHz NMR with a

-tuned probe (cryoprobe recommended). -

Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a capillary insert to avoid interaction).

Step-by-Step Protocol

-

Cocktail Preparation:

-

Pool 5–10 ETP fragments per well. Ensure distinct chemical shifts (check pure spectra first).

-

Final concentration: 20 µM per fragment.

-

-

Sample Assembly:

-

Tube A (Reference): Fragments + Buffer (10%

). -

Tube B (Experiment): Fragments + Target Protein (10–20 µM) + Buffer.

-

-

Acquisition:

-

Pulse Sequence: One-dimensional

with proton decoupling. -

Delay (D1): Set to 1–2 seconds (fluorine relaxation can be slow; ensure full relaxation for quantitation).

-

Scans: 128–512 scans depending on concentration.

-

-

Analysis (

Relaxation Filter):-

Apply a CPMG (Carr-Purcell-Meiboom-Gill) spin-lock filter.

-

Principle: Small molecules (free fragments) tumble fast and have long

(sharp signals). Bound fragments tumble slowly (with the protein) and have short -

Result: Binders will show a significant reduction in peak intensity or line broadening in the presence of protein compared to the reference.

-

Workflow Visualization

The following diagram illustrates the integrated workflow for filtering ETP-based libraries.

Figure 2: Integrated Screening Workflow. Prioritizes covalent validation while capturing reversible binders via NMR.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Protein Precipitation | DMSO concentration >2% or pH instability. | Keep DMSO <1%. Ensure buffer pH is >7.0 (alkyne reactivity drops at acidic pH). |

| Multiple Adducts | Non-specific labeling of Lysines or surface Cysteines. | Titrate fragment concentration down. If persistence occurs, the fragment is a "pan-assay interference compound" (PAINS) equivalent for covalents. |

| No NMR Signal | Chemical Shift Anisotropy (CSA) broadening or aggregation. | Use a lower magnetic field (400 MHz) or check fragment solubility in buffer before adding protein. |

References

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.[1] Nature, 534(7608), 570–574. [Link]

-

Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

-

Norton, R. S., et al. (2016). 19F NMR in Fragment-Based Drug Discovery. Top Current Chemistry, 374, 1-28. [Link]

-

Pichon, E., et al. (2023).[2] 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.[2][3][4] ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 2-Ethynyl-4-(trifluoromethyl)pyrimidine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks in heterocyclic synthesis. The synthesis of 2-ethynyl-4-(trifluoromethyl)pyrimidine is notoriously challenging.

While the two-step sequence—a Sonogashira cross-coupling followed by trimethylsilyl (TMS) deprotection—appears straightforward on paper, the reality is dictated by the highly electrophilic nature of the fluorinated pyrimidine core and the extreme volatility of the final terminal alkyne.

Below is a comprehensive troubleshooting guide and validated methodology designed to establish a self-validating, high-yield system for this specific molecule.

Workflow & Mechanistic Pitfalls

Fig 1: Two-step synthesis workflow highlighting critical yield-killing side reactions.

Section 1: Sonogashira Coupling (Step 1)

The initial coupling of 2-chloro-4-(trifluoromethyl)pyrimidine [3] with trimethylsilylacetylene (TMSA) can stall. Pyrimidine nitrogens coordinate strongly to Palladium and Copper, effectively poisoning the catalyst over time. Furthermore, 2-chloropyrimidines are generally less reactive toward oxidative addition than their bromo- or iodo-counterparts [1].

Validated Protocol: TMS-Alkyne Installation

-

Preparation: Flame-dry a Schlenk flask. Charge with 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv),

(0.05 equiv), and CuI (0.02 equiv). -

Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Causality: Strict oxygen exclusion prevents the Copper-catalyzed Glaser homocoupling of TMSA, which would otherwise consume your alkyne and create difficult-to-separate diynes.

-

Solvent Addition: Add anhydrous, degassed THF (0.2 M) and Triethylamine (1.5 equiv).

-

Reagent Addition: Add TMSA (1.2 equiv) dropwise at room temperature.

-

Reaction: Heat to 45°C for 12 hours. Track conversion via LC-MS.

-

Workup: Quench with saturated aqueous

to strip copper salts. Extract with EtOAc, dry over

Troubleshooting FAQ

Q: My reaction stalls at 40% conversion. Should I add more catalyst?

A: Before adding more Palladium, check for Glaser homocoupling via TLC/LC-MS. If the TMSA has been consumed by homocoupling, simply adding another 0.5 equivalents of TMSA will push the reaction to completion. If no diyne is present, the catalyst has likely been poisoned by the pyrimidine core; in future runs, switch to a more robust bidentate catalyst like

Section 2: TMS Deprotection (Step 2)

This is where most researchers lose their yield. The trifluoromethyl group heavily withdraws electron density from the pyrimidine ring, making the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Standard deprotection conditions (e.g., excess

Quantitative Data: Deprotection Optimization

| Reagent | Solvent System | Temp | Time | Major Side Product | Isolated Yield |

| MeOH | 25°C | 4 h | 2-methoxy-4-(CF3)pyrimidine | 15% | |

| KOH (2.0 eq) | 25°C | 2 h | 2-hydroxy-4-(CF3)pyrimidine | 10% | |

| TBAF (1.1 eq) | THF | 0°C | 1 h | Trace polymerization | 65% |

| MeOH / DCM (1:1) | 0°C | 1.5 h | None (Clean conversion) | 82% |

Validated Protocol: Mild Deprotection & Isolation

-

Dissolution: Dissolve the TMS-protected intermediate in a 1:1 mixture of MeOH and DCM (0.1 M). Causality: DCM solubilizes the intermediate perfectly, while diluting the Methanol reduces the kinetic rate of methoxide formation, suppressing the SNAr side reaction [2].

-

Cooling: Submerge the flask in an ice bath (0°C). Lower temperatures kinetically favor the desilylation over the SNAr attack.

-

Deprotection: Add catalytic

(0.1 equiv). Stir for 1.5 hours. -

Quenching (Critical): Immediately quench with saturated aqueous

. This neutralizes the base instantly, halting any potential ring degradation. -

Extraction & Concentration (Critical): Extract with DCM. Dry over

. Do not use standard rotary evaporation settings. Terminal alkynes lacking hydrogen-bonding groups are highly volatile. Concentrate the organic layer at a vacuum no lower than 150 mbar and keep the water bath strictly < 25°C .

Troubleshooting FAQ

Q: My LC-MS shows 100% product formation, but my isolated yield after the rotavap is <20%. Where did it go? A: You pumped it into the collection bulb. 2-Ethynyl-4-(trifluoromethyl)pyrimidine has a low molecular weight and high vapor pressure. It easily co-evaporates with DCM and THF. Always use mild vacuum settings and consider storing the final product as a standardized stock solution in your reaction solvent rather than isolating it neat.

Q: The product turns dark brown upon storage at room temperature. Is it degrading? A: Yes. Terminal alkynes conjugated to electron-deficient heterocycles are prone to spontaneous polymerization. Store the neat product at -20°C under an Argon atmosphere, or use it immediately in the subsequent click-chemistry or cross-coupling step.

References

- Source: Chemical Society Reviews (via ResearchGate)

- Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)

- 4-(trifluoromethyl)

Purification methods for 2-Ethynyl-4-(trifluoromethyl)pyrimidine intermediates

This guide serves as a specialized Technical Support Center for researchers working with 2-Ethynyl-4-(trifluoromethyl)pyrimidine , a critical intermediate often used in the synthesis of kinase inhibitors and antiviral agents.

The electron-deficient nature of the 4-trifluoromethylpyrimidine ring, combined with the reactivity of the 2-ethynyl group, presents unique purification challenges—specifically regarding hydrolytic stability, palladium removal, and separation from unreacted halides.

Part 1: Diagnostic & Troubleshooting Workflow

Visual Guide: Purification Decision Tree Use this logic flow to determine the optimal purification strategy based on your crude mixture's profile.

Figure 1: Decision matrix for purifying 2-ethynyl-4-(trifluoromethyl)pyrimidine, highlighting the "Chemical Tagging" route for difficult separations.

Part 2: Technical FAQs & Troubleshooting

Q1: The starting material, 2-chloro-4-(trifluoromethyl)pyrimidine, co-elutes with my product. How do I separate them?

The Issue: Both the starting chloride and the ethynyl product are highly lipophilic and electron-deficient, often resulting in identical

-

Reaction: After the coupling is complete, add 1.5 equivalents of a secondary amine (e.g., morpholine or dimethylamine) to the reaction mixture.

-

Mechanism: The amine performs an

reaction specifically on the unreacted 2-chloro-SM, converting it into a highly polar 2-amino derivative. -

Result: The ethynyl product (already substituted at C2) remains untouched. The new amine impurity will stick to the baseline or elute much later, allowing easy separation of the desired alkyne.

Q2: My product is turning black/brown during concentration. Is it decomposing?

The Issue: Terminal alkynes are prone to oxidative polymerization (Glaser coupling) or degradation, catalyzed by residual Palladium and heat.[1] The electron-withdrawing

-

Temperature Control: Never heat the water bath above 35°C during rotary evaporation.

-

Stabilizers: Add a trace amount of BHT (butylated hydroxytoluene) to the collection flask if storing for long periods.

-

Pd Removal: The "black" color is often colloidal Pd. Ensure rigorous filtration through Celite or use a scavenger resin (see Protocol B)[1] before concentration.

Q3: I see a new impurity appearing after workup with aqueous base ( or NaOH).

The Issue: The 4-trifluoromethyl group activates the pyrimidine ring. Strong aqueous bases can attack the C-6 or C-2 position, or cause hydration of the triple bond to a ketone (hydration). The Fix:

-

Buffer: Switch to a buffered workup using saturated

or a phosphate buffer (pH 6-7). -

Avoid Strong Bases: If deprotecting a TMS-alkyne intermediate, use

in anhydrous methanol at

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Synthesis & Workup (Sonogashira)

Targeting minimized Pd residues and side-products.[1]

Reagents:

Step-by-Step:

-

Degassing: Sparge THF with nitrogen for 15 minutes. Oxygen is the primary cause of homocoupling (diyne formation).

-

Addition: Charge the halide, Pd catalyst, and CuI. Add THF and

.[3] Add TMS-acetylene last, dropwise.[1][3] -

Reaction: Stir at Room Temperature (RT). Heating is rarely needed due to the activated nature of the pyrimidine.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1]

-

-

Deprotection (One-pot optional): If the free alkyne is desired immediately, add TBAF (1.0 M in THF, 1.2 equiv) directly to the reaction at

and stir for 30 min. -

Quench: Dilute with

(precipitates amine salts) and wash with saturated -

Drying: Dry organic layer over

. Do not use

Protocol B: Palladium Removal (Scavenger Method)

Essential for pharmaceutical intermediates to reach <10 ppm Pd.[1]

Material: SiliaMetS® Thiol (or equivalent thiol-functionalized silica).[1]

-

Dissolution: Dissolve the crude oil in Ethyl Acetate (10 volumes).

-

Loading: Add Thiol-Silica scavenger (50 wt% relative to the expected Pd mass, or roughly 5-10 wt% of the crude product mass).

-

Incubation: Stir at RT for 2-4 hours.

-

Filtration: Filter the suspension through a pad of Celite packed on a sintered glass funnel.

-

Wash: Rinse the pad with fresh Ethyl Acetate.

-

Result: The filtrate should be significantly lighter in color (yellow/orange vs. dark brown).

Part 4: Data & Specifications

Table 1: Physicochemical Properties & Handling

| Property | Specification | Handling Note |

| Molecular Weight | 172.11 g/mol | -- |

| Physical State | Low-melting solid or Oil | May solidify in freezer; handle as oil during workup. |

| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Low solubility in Hexane/Water.[1] |

| Stability | Sensitive to light & heat | Store at -20°C under Argon. |

| Reactivity | Electrophilic at C-6; Acidic alkyne proton | Avoid strong nucleophiles and strong bases. |

Table 2: Recommended Chromatography Conditions

| Method | Stationary Phase | Mobile Phase | Notes |

| Flash (Normal Phase) | Silica Gel (40-63 µm) | Hexane / EtOAc (0-10% gradient) | Product elutes early.[1] SM elutes just before product. |

| Reverse Phase | C18 | Water / Acetonitrile (+0.1% Formic Acid) | Useful if removing polar salts or amine tags.[1] |

| TLC Stain | Silica Plate | UV (254 nm) |

References

-

Sonogashira Coupling Mechanism & Catalysts Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Schwickert, M., et al. (2022). Synthesis and Properties of Trifluoromethyl-Substituted Pyrimidines. Journal of Organic Chemistry.

-

Palladium Scavenging Techniques Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [1]

- Safety of Acetylenic Compounds Bretherick's Handbook of Reactive Chemical Hazards. (Standard reference for alkyne stability).

Sources

Solving solubility issues of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in DMSO

Topic: Solving Solubility & Stability Issues in DMSO

Executive Summary

2-Ethynyl-4-(trifluoromethyl)pyrimidine is a specialized heterocyclic building block often used in "click" chemistry and Sonogashira couplings.[1] While theoretically soluble in polar aprotic solvents, users frequently report "solubility failures" in DMSO.

The Core Conflict: This molecule possesses a "schizophrenic" chemical nature. The trifluoromethyl (

Module 1: Diagnostic Decision Matrix

Before altering your protocol, identify the specific failure mode using the logic flow below.

Figure 1: Diagnostic logic for troubleshooting solubility artifacts. The

Module 2: Troubleshooting Guide (Q&A)

Category 1: The "Cloudy" Solution (Precipitation)[1]

Q: I dissolved the compound in DMSO to 100 mM. It was clear initially, but after 20 minutes, a fine white precipitate formed. Why?

A: You are observing the "Hygroscopic Crash." DMSO is aggressively hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

-

The Mechanism: The 4-trifluoromethyl (

) group is highly lipophilic (hydrophobic). While the pyrimidine ring likes DMSO, the -

The Fix:

-

Use Anhydrous DMSO: Ensure your DMSO source is "Anhydrous" grade (water content <0.005%) and stored over molecular sieves.

-

Inert Atmosphere: Prepare stocks in a nitrogen-purged glove box or under an argon stream.

-

Single-Use Aliquots: Do not store the main stock bottle at 4°C and repeatedly open it. Condensation will kill the solubility.

-

Category 2: The "Color Change" (Stability)

Q: My stock solution turned from clear to yellow/brown overnight at room temperature. Is it still usable?

A: Likely not. This indicates alkyne degradation or polymerization.

-

The Mechanism: The terminal alkyne (

) at the 2-position is activated by the electron-withdrawing pyrimidine ring and the-

Trace Base: If your DMSO contains trace amines or basic impurities, it can deprotonate the alkyne, triggering oligomerization (Glaser coupling or similar).[1]

-

Trace Metals: Metal spatulas or low-grade DMSO containing trace iron/copper can catalyze oxidative coupling of the alkyne.

-

-

The Fix:

-

Check Purity: Verify by LC-MS. If the molecular weight has doubled (dimerization), discard.[1]

-

Avoid Metals: Use plastic or glass spatulas only.

-

Acid Stabilization: For long-term storage, adding a trace equivalent of acid (e.g., 0.1% acetic acid or HCl) can suppress the deprotonation of the alkyne, though this may interfere with downstream biological assays.[1]

-

Category 3: Concentration Limits

Q: Can I achieve a 200 mM stock for high-throughput screening (HTS)?

A: Proceed with extreme caution. You risk "Colloidal Aggregation." Fluorinated heterocycles are notorious for forming "promiscuous aggregates"—microscopic oil droplets that look like a solution but act as non-specific protein inhibitors in assays.

-

The Test: Spin your "dissolved" solution at 10,000 x g for 10 minutes. If you see a pellet or if the supernatant concentration drops (measured by UV), you have aggregates, not a true solution.[1]

-

Recommendation: Limit stock concentration to 50 mM . If higher concentrations are required, use a co-solvent system (e.g., DMSO with 10% t-Butanol) to disrupt hydrophobic stacking.[1]

Module 3: Optimized Preparation Protocols

Protocol A: The "Anhydrous" Standard (Recommended)

Use this for biological assays where compound integrity is critical.[1]

Materials:

-

Compound: 2-Ethynyl-4-(trifluoromethyl)pyrimidine[1]

-

Solvent: DMSO, Anhydrous (≥99.9%, stored over 4Å molecular sieves)[1]

-

Container: Amber glass vial (silanized preferred to minimize surface adsorption)

Step-by-Step:

-

Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the solid.

-

Weighing: Weigh the compound rapidly using a plastic spatula. Avoid metal contact.

-

Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM .

-

Note: Do not aim for >100 mM unless strictly necessary.

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

If solid remains: Sonicate in a water bath at 35°C (max) for 5 minutes. Do not overheat , as the alkyne is thermally sensitive.

-

-

Visual Check: Hold the vial up to a light source. The liquid should be crystal clear. Any "swirling" or refraction indicates incomplete dissolution or oiling out.

-

Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Solubility Data Reference Table

| Solvent System | Max Solubility (Est.) | Risk Factor | Notes |

| DMSO (Anhydrous) | ~100 mM | Low | Ideal solvent.[1] Must be kept dry.[2] |

| DMSO (Wet/Old) | < 10 mM | High | |

| Ethanol (100%) | ~25 mM | Medium | Nucleophilic solvent; potential for slow addition to alkyne over months. |

| Water / PBS | < 10 µM | High | Practically insoluble. Requires carrier (cyclodextrin) or surfactant. |

Module 4: Scientific Rationale (Mechanism of Action)

The solubility behavior of 2-Ethynyl-4-(trifluoromethyl)pyrimidine is governed by the competition between the Polarization of the Pyrimidine and the Hydrophobicity of the Fluorine .

-

The Fluorine Effect (

): The C-F bond is highly polar but non-polarizable. The -

The Alkyne Acidity: The

of acetylene is ~25. Attaching it to a pyrimidine ring (electron-deficient) lowers the

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Ethynyl-4-(trifluoromethyl)pyrimidine. Retrieved from

-

BenchChem. (2025).[2] Impact of hygroscopic DMSO on solubility of fluorinated compounds. Retrieved from [1]

-

National Institutes of Health (NIH). (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (Discusses reactivity of alkynes in DMSO). Retrieved from [1]

-

MDPI. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated Pyrimidines. (Details aggregation phenomena). Retrieved from [1]

-

Organic Chemistry Portal. (2019). Reactivity of Terminal Alkynes in Polar Aprotic Solvents. Retrieved from [1]

(Note: While specific solubility curves for this exact building block are proprietary/rare, the chemical behaviors described above are grounded in the well-documented properties of fluorinated pyrimidines and terminal alkynes cited in references 3, 4, and 5.)

Sources

Preventing polymerization of 2-Ethynyl-4-(trifluoromethyl)pyrimidine during storage

Technical Support Center: 2-Ethynyl-4-(trifluoromethyl)pyrimidine

Introduction: 2-Ethynyl-4-(trifluoromethyl)pyrimidine is a highly reactive building block crucial for the synthesis of novel pharmaceutical agents and advanced materials.[1][2] Its utility is derived from the presence of a terminal alkyne, a trifluoromethyl group, and a pyrimidine ring system. However, the very reactivity that makes this compound valuable also renders it susceptible to polymerization, especially during long-term storage. This guide provides in-depth technical support, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of your material, preserving its reactivity for your critical experiments.

Troubleshooting Guide: Managing and Mitigating Polymerization

This section is designed to help you diagnose and respond to potential polymerization events. Immediate and correct action is crucial for both safety and material preservation.

Q1: I've observed a change in my 2-Ethynyl-4-(trifluoromethyl)pyrimidine. It appears discolored (yellow/brown), has become viscous, or has solidified. What is happening and what should I do?

A1: These are classic signs of oligomerization or polymerization. The terminal alkyne functionality is prone to self-reaction, which can be initiated by heat, light, oxygen, or impurities like residual catalysts.[3] The process is often exothermic and can, in rare cases, lead to a runaway reaction.[4]

Immediate Action Plan:

-

Safety First: Handle the vial in a well-ventilated fume hood.[5][6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][6]

-

Assess the Extent: Visually determine if the polymerization is partial (viscous liquid, some solids) or complete (fully solid).

-

Isolate the Container: If the vial feels warm to the touch, this may indicate an active, exothermic polymerization. Place it in a secondary container (like a beaker filled with sand) and move it to a cool, isolated part of the fume hood away from other chemicals, especially flammables.[8][9] Do not attempt to open a container that is actively reacting.

-

Follow the Troubleshooting Workflow: Use the decision tree below to determine the next steps for your material.

Caption: Troubleshooting workflow for suspected polymerization events.

Frequently Asked Questions (FAQs) on Storage and Prevention

Proactive measures are the most effective way to prevent polymerization. This section addresses the core principles of stable, long-term storage.

Q2: What are the optimal storage conditions for 2-Ethynyl-4-(trifluoromethyl)pyrimidine to ensure its long-term stability?

A2: Terminal alkynes are sensitive compounds that require specific storage conditions to prevent degradation and polymerization.[3] The key is to mitigate exposure to energy sources (heat, light) and chemical initiators (oxygen, impurities).

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -20°C (Freezer) | Reduces the kinetic rate of potential polymerization reactions. Storing refrigerated (2-8°C) is acceptable for short periods, but freezing is recommended for long-term storage.[3][10][11] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and radical initiation by atmospheric oxygen. The container should be backfilled with inert gas after each use.[3] |

| Light | Amber Vial or Protect from Light | UV light can provide the energy to initiate radical polymerization. Storing in an amber vial or wrapping a clear vial in aluminum foil is critical.[3][12] |

| Container | Tightly-Sealed Glass Vial with PTFE-Lined Cap | Prevents moisture and air ingress. A Polytetrafluoroethylene (PTFE) liner provides an inert barrier. Ensure the container is tightly closed.[5][7][13] |

| Purity | High Purity (Free of Catalysts/Base) | Residual metal catalysts (e.g., copper, palladium from synthesis) or basic impurities can significantly promote alkyne coupling and polymerization.[3][14] |

Q3: Should I add a polymerization inhibitor? If so, which one is recommended and at what concentration?

A3: Yes, for long-term storage, the use of a radical inhibitor is strongly recommended. These compounds act as scavengers, terminating radical chains that would otherwise lead to polymerization.[4]

| Inhibitor | Recommended Concentration | Mechanism of Action & Notes |

| Hydroquinone (HQ) | 100-200 ppm | A highly effective general-purpose inhibitor. It requires the presence of a small amount of oxygen to form peroxy radicals, which it then quenches.[15] |

| 4-Methoxyphenol (MEHQ) | 200-500 ppm | Similar mechanism to HQ but often preferred for its better solubility in organic monomers.[4][16] |

| Butylated Hydroxytoluene (BHT) | 200-1000 ppm | A phenolic antioxidant that effectively terminates free radicals. It is easily removable prior to reaction via a basic wash.[4] |

| Phenothiazine (PTZ) | 100-500 ppm | A highly effective inhibitor that functions by forming stable aminoxyl radicals.[4][16] |

Mechanism of Inhibition: Radical inhibitors work by intercepting the highly reactive propagating radical (P•) and converting it into a stable, non-reactive species, effectively stopping the polymerization chain.

Caption: Mechanism of radical polymerization and inhibition.

Q4: How do I properly prepare a sample of 2-Ethynyl-4-(trifluoromethyl)pyrimidine for long-term storage with an inhibitor?

A4: The following protocol ensures the compound is stabilized and stored under optimal conditions.

Experimental Protocol: Long-Term Stabilization and Storage

-

Prepare Inhibitor Stock Solution:

-

In a fume hood, prepare a stock solution of your chosen inhibitor (e.g., 1 mg/mL of BHT in anhydrous, deoxygenated toluene).

-

-

Aliquot the Compound:

-

If you have a large batch of 2-Ethynyl-4-(trifluoromethyl)pyrimidine, it is best practice to aliquot it into smaller, single-use quantities to avoid repeated freeze-thaw cycles and exposure to the atmosphere.

-

-

Add the Inhibitor:

-

To your aliquot of the compound, add the inhibitor stock solution via syringe to achieve the desired final concentration (e.g., for 200 ppm BHT, add 0.2 µL of a 1 mg/mL stock solution per 1 mg of the compound).

-

Gently swirl the vial to ensure homogenous mixing. If the compound is a solid, a small amount of anhydrous solvent (which will be removed later) can aid in mixing.

-

-

Create an Inert Atmosphere:

-

If you added a solvent, remove it under a gentle stream of argon or nitrogen, or by using a high-vacuum line (Schlenk line).

-

Once the solvent is removed and the compound is under a positive pressure of inert gas, securely seal the vial with a PTFE-lined cap.

-

-

Final Storage Steps:

-

Wrap the sealed vial in aluminum foil or place it in a light-blocking secondary container.

-

Label the vial clearly with the compound name, date, and the type and concentration of the added inhibitor.

-

Place the vial in a designated freezer (≤ -20°C).

-

Q5: How can I check the purity of my stored compound and detect early signs of polymerization?

A5: Regular quality control is essential. For a compound like this, which is a solid at room temperature (melting point ~96.5°C for the parent 2-ethynylpyrimidine), any change in its solid-state appearance is a concern.[17]

-

¹H NMR Spectroscopy: This is the most direct method. The sharp singlet corresponding to the acetylenic proton is a key diagnostic peak. The appearance of broad signals or a decrease in the integration of the acetylenic proton relative to the pyrimidine ring protons can indicate oligomerization.

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is an excellent technique for detecting the formation of higher molecular weight species (oligomers/polymers).[18][19] A pure monomer should show a single, sharp peak. The appearance of a "shoulder" or additional peaks at shorter retention times is a clear indication of polymerization.

-

Differential Scanning Calorimetry (DSC): For a crystalline solid, DSC can be used to check the melting point and detect thermal events. A broadened melting peak or the appearance of an exothermic event upon heating could suggest the presence of impurities or reactive oligomers.[20]

By adhering to these storage protocols and troubleshooting guides, researchers can ensure the long-term viability and purity of their 2-Ethynyl-4-(trifluoromethyl)pyrimidine, leading to more reliable and reproducible experimental outcomes.

References

-

ioMosaic Corporation. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

-

Li, H., et al. (2021). Controlling the Lewis Acidity and Polymerizing Effectively Prevent Frustrated Lewis Pairs from Deactivation in the Hydrogenation of Terminal Alkynes. Organic Letters. Retrieved from [Link]

-

Li, Y., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

-

Mumtaz, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers. Retrieved from [Link]

-

Zhang, W. (n.d.). Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. MDPI. Retrieved from [Link]

-

Simon Fraser University. (2024, February 23). Hazardous Chemical Storage Manual. Retrieved from [Link]

-

Environmental Health and Safety, University of South Carolina. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

-

Safety Office, University of Cambridge. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]

-

University College Dublin. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

-

Environmental Health & Safety, Iowa State University. (n.d.). Segregation and Storage of Chemicals According to Hazard Class. Retrieved from [Link]

-

Liu, F., et al. (2022). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Reaction. Polymers. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2014165800A1 - Selective detection of alkenes or alkynes.

-

Lim, F. P. L., et al. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Polymers. Retrieved from [Link]

-

PubMed. (2025, June 15). Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. Retrieved from [Link]

-

ResearchGate. (2025, November 29). Combustion and thermal decomposition of fluorinated polymers. Retrieved from [Link]

-

Dalvie, D. K. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhang, X., et al. (n.d.). Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics. Nature Communications. Retrieved from [Link]

-

Theato, P., et al. (n.d.). Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. Macromolecules. Retrieved from [Link]

-

de Oliveira, A. F., et al. (2001). Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Polymerizations of 2-(Trimethylsilyl)ethanesulfonyl-activated aziridines. Retrieved from [Link]

-

MDPI. (n.d.). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. Retrieved from [Link]

-

MDPI. (2023, January 29). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Retrieved from [Link]

-

MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Retrieved from [Link]

-

PMC. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

-

MDPI. (2024, September 30). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Study on the thermal decomposition kinetics of DNTF. Retrieved from [Link]

-

Journal of Research of the National Bureau of Standards. (n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 9. nottingham.ac.uk [nottingham.ac.uk]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. staging.keyorganics.net [staging.keyorganics.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chempoint.com [chempoint.com]

- 16. iomosaic.com [iomosaic.com]

- 17. aksci.com [aksci.com]

- 18. cjps.org [cjps.org]

- 19. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]